molecular formula C19H16N2O4S B14167836 1-benzyl-2-(benzylsulfanyl)-1H-imidazole-4,5-dicarboxylic acid CAS No. 3438-63-9

1-benzyl-2-(benzylsulfanyl)-1H-imidazole-4,5-dicarboxylic acid

Cat. No.: B14167836
CAS No.: 3438-63-9
M. Wt: 368.4 g/mol
InChI Key: JIFLVCOHZUMPBE-UHFFFAOYSA-N
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Description

1-Benzyl-2-(benzylsulfanyl)-1H-imidazole-4,5-dicarboxylic acid is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological and chemical properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. This particular compound features a benzyl group and a benzylsulfanyl group attached to the imidazole ring, along with two carboxylic acid groups at the 4 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-2-(benzylsulfanyl)-1H-imidazole-4,5-dicarboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the reaction of internal alkynes with iodine in dimethyl sulfoxide (DMSO) to form benzils, which are then reacted with an aldehyde and ammonium acetate in situ .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially using continuous flow reactors and advanced catalytic systems to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-(benzylsulfanyl)-1H-imidazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed:

Scientific Research Applications

1-Benzyl-2-(benzylsulfanyl)-1H-imidazole-4,5-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-2-(benzylsulfanyl)-1H-imidazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

    1-Benzyl-2-phenyl-1H-imidazole: Similar structure but with a phenyl group instead of a benzylsulfanyl group.

    2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1,4-dihydropyridine-3-substituted carboxylic acid: Contains additional substituents and a dihydropyridine ring.

Uniqueness: 1-Benzyl-2-(benzylsulfanyl)-1H-imidazole-4,5-dicarboxylic acid is unique due to the presence of both benzyl and benzylsulfanyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s ability to interact with various molecular targets, making it a valuable scaffold for drug development and materials science .

Properties

CAS No.

3438-63-9

Molecular Formula

C19H16N2O4S

Molecular Weight

368.4 g/mol

IUPAC Name

1-benzyl-2-benzylsulfanylimidazole-4,5-dicarboxylic acid

InChI

InChI=1S/C19H16N2O4S/c22-17(23)15-16(18(24)25)21(11-13-7-3-1-4-8-13)19(20-15)26-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,22,23)(H,24,25)

InChI Key

JIFLVCOHZUMPBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=C2SCC3=CC=CC=C3)C(=O)O)C(=O)O

Origin of Product

United States

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